molecular formula C11H18O3 B13204604 Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13204604
M. Wt: 198.26 g/mol
InChI Key: HEQUUVGVDROSSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the esterification of 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific structural features, including the spiro-connected oxane ring and the presence of methyl groups at positions 2 and 6.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-8-4-6-11(7-5-8)10(2,14-11)9(12)13-3/h8H,4-7H2,1-3H3

InChI Key

HEQUUVGVDROSSA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)C(O2)(C)C(=O)OC

Origin of Product

United States

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